3-(aminomethyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride
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Description
3-(aminomethyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride is a useful research compound. Its molecular formula is C8H10ClN3O2S and its molecular weight is 247.7. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as Berotralstat , is plasma kallikrein . Plasma kallikrein is a serine protease that plays a crucial role in the contact activation pathway, leading to the production of bradykinin, a potent vasodilator .
Mode of Action
Berotralstat acts as a selective inhibitor of plasma kallikrein . It works by blocking the enzymatic activity of plasma kallikrein, thereby preventing the release of bradykinin . This inhibition helps to control the swelling and pain associated with attacks of hereditary angioedema (HAE) .
Biochemical Pathways
The inhibition of plasma kallikrein by Berotralstat affects the contact activation pathway , a biochemical pathway involved in inflammation and blood coagulation . By preventing the release of bradykinin, Berotralstat reduces the downstream effects of this pathway, which include vasodilation, increased vascular permeability, and pain .
Result of Action
The primary result of Berotralstat’s action is the prevention of angioedema attacks in patients with HAE . By inhibiting the release of bradykinin, Berotralstat helps to control the symptoms of HAE, which include episodes of severe swelling and pain .
Properties
IUPAC Name |
(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S.ClH/c9-5-8-10-6-3-1-2-4-7(6)14(12,13)11-8;/h1-4H,5,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBHMQOYRDPHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.